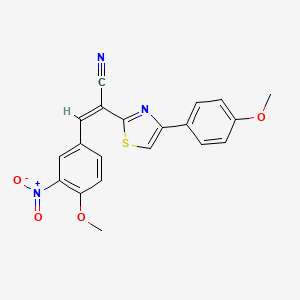

![molecular formula C15H9BrClN3OS B2521914 3-溴-N-[5-(4-氯苯基)-1,3,4-噻二唑-2-基]苯甲酰胺 CAS No. 392241-95-1](/img/structure/B2521914.png)

3-溴-N-[5-(4-氯苯基)-1,3,4-噻二唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

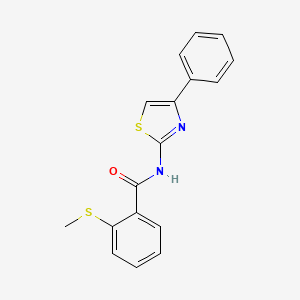

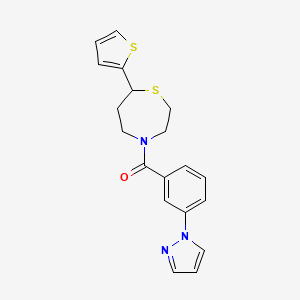

The compound "3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide" is a derivative that falls within the class of benzamide compounds, which are known for their biological activities. This particular compound contains a thiadiazole ring, a feature that is often associated with significant pharmacological properties, including anticancer activity. The presence of halogen substituents, such as bromo and chloro groups, may further influence the compound's reactivity and biological interactions.

Synthesis Analysis

The synthesis of benzamide derivatives with thiadiazole scaffolds can be achieved through various methods. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups can be synthesized using microwave irradiation, which offers a facile and solvent-free approach . Similarly, the synthesis of related compounds, such as N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, involves heterocyclization of corresponding thioureas with bromine in dry acetone . These methods provide efficient routes to create a variety of benzamide derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry, along with elemental analysis . The molecular conformations and the presence of intramolecular hydrogen bonding can significantly influence the compound's properties and interactions . For example, the presence of an intramolecular N-H...O hydrogen bond is a common feature in closely related arylamides, which can affect the molecule's stability and reactivity .

Chemical Reactions Analysis

Benzamide derivatives with thiadiazole rings can participate in various chemical reactions, depending on their substituents and the reaction conditions. The halogen substituents, such as bromo and chloro groups, can potentially undergo nucleophilic substitution reactions, which can be utilized to further modify the compound or to study its interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of halogen substituents and the thiadiazole ring can affect the compound's solubility, melting point, and stability. The intermolecular interactions, such as hydrogen bonding and π-interactions, play a crucial role in the solid-state packing of these compounds, which can be analyzed through X-ray crystallography and Hirshfeld surface analysis . Additionally, computational studies, including DFT calculations and ADMET predictions, can provide insights into the compound's behavior in biological systems .

科学研究应用

化学合成和生物活性

3-溴-N-[5-(4-氯苯基)-1,3,4-噻二唑-2-基]苯甲酰胺属于一类在药物化学领域广泛探索的化合物。值得注意的是,类似噻二唑衍生物这样的杂环化合物因其显著的药理活性而受到认可。这些化合物经常被合成并研究其作为治疗剂的潜力,因为它们具有独特的抗炎、抗菌、抗抗癫痫、抗糖尿病、抗肿瘤和抗病毒活性。噻二唑衍生物中的毒性基团N2C2S被认为有助于这些活性。最近的研究已经合成了新型的2-甲基-3-(1’3’4-噻二唑-2-基)-4-(3H)喹唑啉酮,对各种细菌菌株如金黄色葡萄球菌、枯草杆菌和大肠杆菌表现出抗菌活性(Tiwary et al., 2016),(Mishra et al., 2015)。

苯并噻唑衍生物的合成

苯并噻唑类似物已被用作各种治疗剂的设计和开发的引导分子。苯并噻唑衍生物的合成及其对抗氧化和抗炎活性的评估一直是一个重要的研究领域。这些衍生物表现出明显的抗炎活性,并对各种活性自由基具有潜在的抗氧化活性。分子对接研究进一步支持这些化合物的生物活性(Raut et al., 2020)。

在光稳定性和DNA结合中的应用

某些杂环化合物的结构稳定性及其与DNA序列结合的能力是另一个重要的研究领域。像Hoechst 33258及其类似物这样能够结合到双链DNA小沟的化合物引起了极大的兴趣。由于它们的光稳定性和生物富集性,这些化合物被广泛用作荧光DNA染料,并在染色体和细胞核染色、核DNA含量值分析、放射防护剂和拓扑异构酶抑制剂中找到应用。这些应用为合理药物设计提供了基础,并为研究DNA序列识别和结合的分子基础提供了一个模型系统(Issar & Kakkar, 2013)。

安全和危害

未来方向

The future directions for research on “3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide” could include detailed studies on its synthesis, molecular structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential applications in fields such as medicine or materials science could be explored .

作用机制

Target of Action

Similar compounds have been found to interact with multiple receptors .

Mode of Action

It is known that similar compounds bind with high affinity to their targets, leading to a variety of biological responses .

Biochemical Pathways

It is known that similar compounds can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

属性

IUPAC Name |

3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClN3OS/c16-11-3-1-2-10(8-11)13(21)18-15-20-19-14(22-15)9-4-6-12(17)7-5-9/h1-8H,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUWZFFPULUNHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

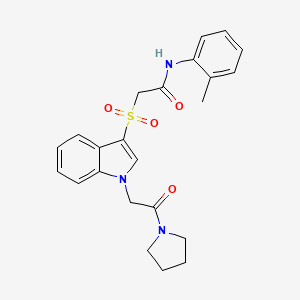

![6-phenyl-3-(piperidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2521831.png)

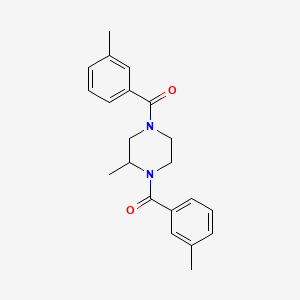

![2-[(4-methylphenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2521838.png)

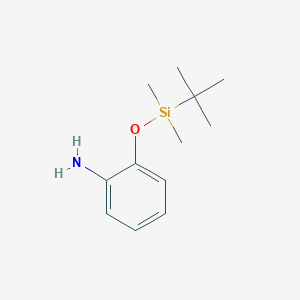

![9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2521849.png)

![N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2521853.png)